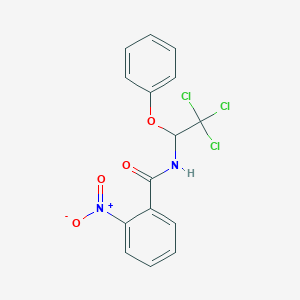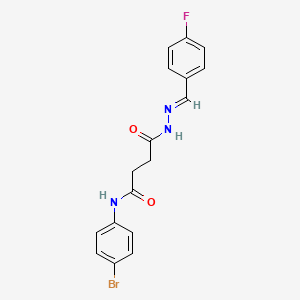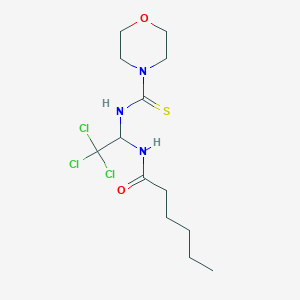
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is a complex organic compound with the molecular formula C12H20Cl3N3O2S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a morpholine ring, and a hexanamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-morpholinylcarbothioyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)benzamide: Similar structure but with a benzamide moiety instead of hexanamide.
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)-1-naphthamide: Contains a naphthamide group, offering different chemical properties.
Uniqueness
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C13H22Cl3N3O2S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C13H22Cl3N3O2S/c1-2-3-4-5-10(20)17-11(13(14,15)16)18-12(22)19-6-8-21-9-7-19/h11H,2-9H2,1H3,(H,17,20)(H,18,22) |
InChI Key |
KNTDLMGIWNBELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)
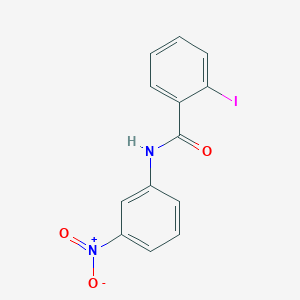
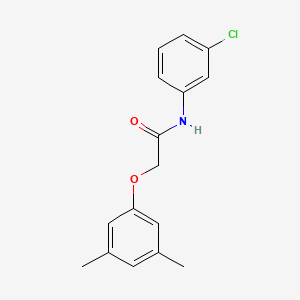
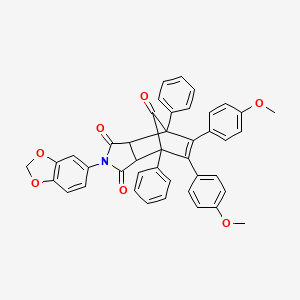
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)

![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
